![molecular formula C20H13NO B14202232 [1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl- CAS No. 858035-55-9](/img/structure/B14202232.png)
[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position and a benzoyl group at the 2’-position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Introduction of Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Various functionalized biphenyl derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Medicine:
Pharmaceuticals: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- involves its interaction with specific molecular targets and pathways. The carbonitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the benzoyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
- [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl-
- [1,1’-Biphenyl]-3-carbonitrile, 4’-benzoyl-
- [1,1’-Biphenyl]-3-carbonitrile, 2’-acetyl-
Uniqueness:
- Positional Isomerism: The unique positioning of the carbonitrile and benzoyl groups in [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- imparts distinct chemical and physical properties compared to its isomers.
- Functional Group Interactions: The specific arrangement of functional groups allows for unique interactions and reactivity patterns, making it valuable for targeted applications in various fields.
特性
CAS番号 |
858035-55-9 |
|---|---|
分子式 |
C20H13NO |
分子量 |
283.3 g/mol |
IUPAC名 |
3-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-15-7-6-10-17(13-15)18-11-4-5-12-19(18)20(22)16-8-2-1-3-9-16/h1-13H |
InChIキー |
ZPGZCNUEYDUPAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


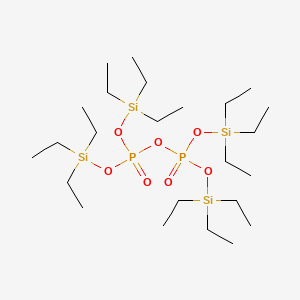

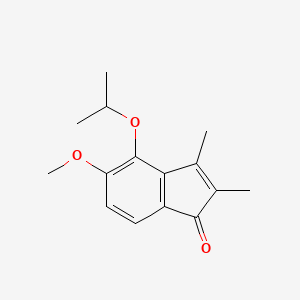
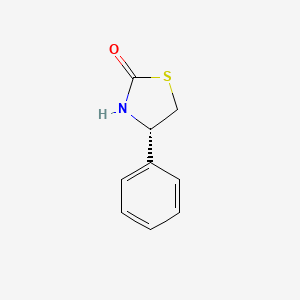
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
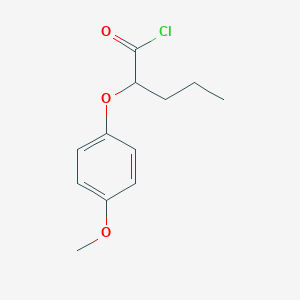
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

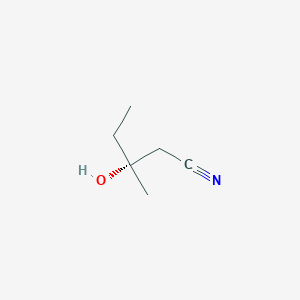
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
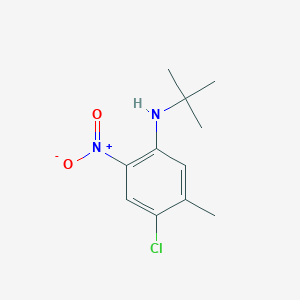
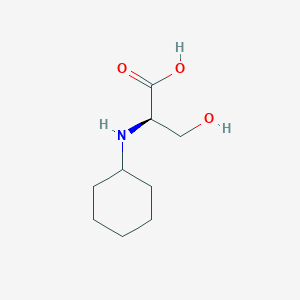
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
